Acetamide Hydrochloride
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Overview
Description
It is a white crystalline powder that is soluble in water and has a melting point of 112-114°C . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Acetamide Hydrochloride can be synthesized through several methods. One common method involves the reaction of ethyl alcohol and acetonitrile in the presence of hydrogen chloride gas. The reaction mixture is cooled to 0-5°C, and hydrogen chloride gas is bubbled through the solution for several hours. The product is then crystallized and purified .
Industrial production methods typically involve similar reaction conditions but on a larger scale. The use of specialized equipment and controlled environments ensures high yield and purity of the final product .
Chemical Reactions Analysis
Acetamide Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form amidines.
Hydrolysis: In the presence of water, it can hydrolyze to form acetamide and ethanol.
Condensation Reactions: It can participate in condensation reactions to form imidates and other derivatives
Common reagents used in these reactions include hydrogen chloride, acetonitrile, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetamide Hydrochloride has several applications in scientific research:
Chemical Modification: It is used to modify proteins and enzymes, such as the amidination of carbonic anhydrase
Synthesis of Heterocyclic Compounds: It is used in the synthesis of compounds like methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride
Biological Studies: It is used in studies involving enzyme inhibition and protein modification
Mechanism of Action
The mechanism of action of acetimidate hydrochloride involves its ability to react with nucleophiles, such as amines, to form amidines. This reaction is facilitated by the presence of hydrogen chloride, which acts as a catalyst. The compound can also hydrolyze in the presence of water to form acetamide and ethanol .
Comparison with Similar Compounds
Acetamide Hydrochloride is similar to other imidate compounds, such as methyl acetimidate hydrochloride and trichloroethyl acetimidate hydrochloride. These compounds share similar chemical properties and reactivity but differ in their specific applications and reaction conditions .
Methyl Acetimidate Hydrochloride: Used in similar chemical modifications and synthesis reactions.
Trichloroethyl Acetimidate Hydrochloride: Often used in glycosylation reactions and other specialized applications.
This compound is unique in its versatility and wide range of applications in both chemical synthesis and biological research.
Properties
CAS No. |
13507-15-8 |
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Molecular Formula |
C2H6ClNO |
Molecular Weight |
95.53 g/mol |
IUPAC Name |
acetamide;hydrochloride |
InChI |
InChI=1S/C2H5NO.ClH/c1-2(3)4;/h1H3,(H2,3,4);1H |
InChI Key |
AXJDEHNQPMZKOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N.Cl |
Origin of Product |
United States |
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